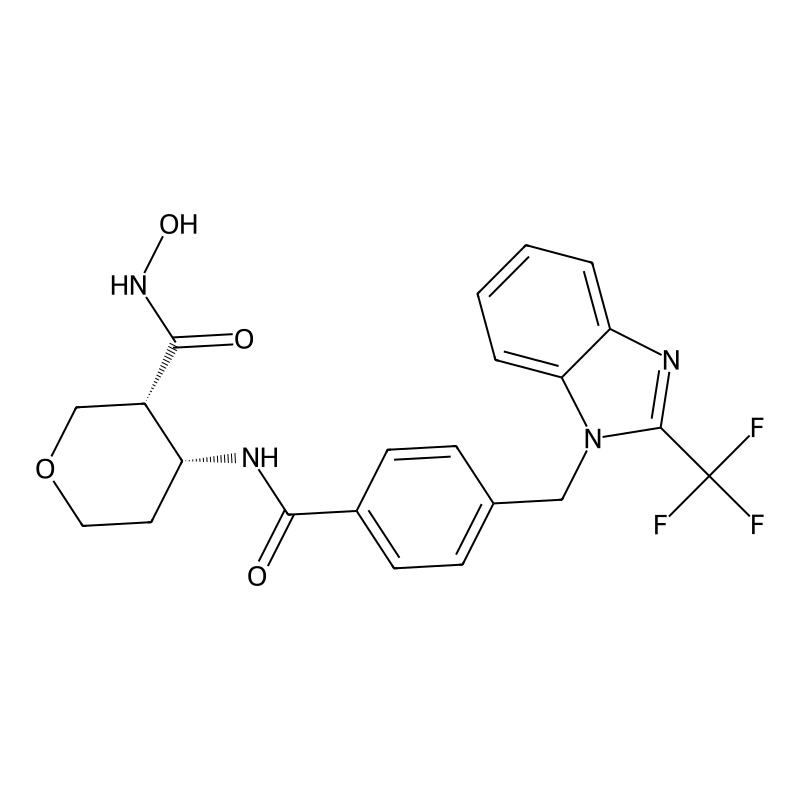

2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide, also known by its alias BMS-566394, is a synthetic compound studied for its potential role in scientific research, particularly related to its inhibition of TACE (TNF-alpha converting enzyme) [].

TACE Inhibition:

TACE is a metalloprotease enzyme involved in the cleavage of various pro-inflammatory cytokines, including TNF-alpha (tumor necrosis factor alpha) []. TNF-alpha is a signaling molecule associated with inflammation and autoimmune disorders []. By inhibiting TACE activity, BMS-566394 may potentially regulate the production of TNF-alpha, offering a therapeutic avenue for inflammatory diseases.

2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)- is a complex organic compound featuring a pyran ring structure. This compound incorporates various functional groups, including a trifluoromethyl group and a benzimidazole moiety, which contribute to its unique chemical properties. The presence of the tetrahydro configuration enhances its stability and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

BMS-566394 is being investigated as an inhibitor of ADAMTS-1, an enzyme that breaks down components of cartilage [, ]. The exact mechanism by which it inhibits this enzyme is not fully elucidated. However, it is hypothesized that the compound may bind to the active site of ADAMTS-1, thereby preventing it from cleaving its substrates [].

The chemical behavior of 2H-Pyran-3-carboxamide can be explored through various reactions:

- Decarboxylation: The compound can undergo decarboxylation reactions, which are facilitated by microwave-assisted methods. Such reactions often yield derivatives with enhanced pharmacological profiles .

- Cyclization: Intramolecular cyclization can occur under basic conditions, leading to the formation of fused heterocycles that can exhibit diverse biological activities .

- Hydroxylation: The presence of the hydroxy group allows for further derivatization, which can enhance solubility and bioactivity.

2H-Pyran-3-carboxamide derivatives have shown promising biological activities:

- Antiviral Properties: Certain analogues have been identified with anti-HCV (Hepatitis C Virus) activity, indicating potential therapeutic applications in viral infections .

- Inhibition Studies: Compounds related to this structure have been studied for their ability to inhibit specific enzymes or proteins involved in disease processes, such as heat shock protein 90, which is significant in cancer therapy .

The synthesis of 2H-Pyran-3-carboxamide can be achieved through several methods:

- Multicomponent Reactions: These involve one-pot reactions that simplify the synthesis process while allowing for the introduction of various functional groups simultaneously.

- Microwave-Assisted Synthesis: This method improves reaction times and yields by providing uniform heating and reducing by-products .

- Traditional Organic Synthesis: Classical synthetic routes may also be employed, utilizing starting materials like pyran derivatives and amines.

The applications of 2H-Pyran-3-carboxamide are diverse:

- Pharmaceutical Development: Its derivatives are explored for potential use in antiviral drugs and cancer therapeutics due to their biological activity.

- Agricultural Chemistry: Compounds derived from pyran structures are investigated for their efficacy as agrochemicals or pesticides.

- Material Science: Due to their unique structural properties, these compounds may find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 2H-Pyran-3-carboxamide focus on its binding affinity with various biological targets:

- Protein Binding: Research has indicated that certain derivatives can bind effectively to proteins involved in disease pathways, suggesting a mechanism for their biological activity.

- Molecular Docking Studies: Computational studies have been conducted to predict how these compounds interact with target enzymes or receptors, aiding in the design of more potent analogues.

Several compounds share structural similarities with 2H-Pyran-3-carboxamide. Here are some notable examples:

These compounds highlight the structural diversity within the pyran family while emphasizing the unique features of 2H-Pyran-3-carboxamide that may contribute to its distinct biological activities and applications.